2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene 2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene
Brand Name: Vulcanchem
CAS No.: 951893-70-2
VCID: VC8333473
InChI: InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
SMILES: CC1=C(C=CC=C1F)CC(=C)Br
Molecular Formula: C10H10BrF
Molecular Weight: 229.09 g/mol

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene

CAS No.: 951893-70-2

Cat. No.: VC8333473

Molecular Formula: C10H10BrF

Molecular Weight: 229.09 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-(3-fluoro-2-methylphenyl)-1-propene - 951893-70-2

Specification

CAS No. 951893-70-2
Molecular Formula C10H10BrF
Molecular Weight 229.09 g/mol
IUPAC Name 1-(2-bromoprop-2-enyl)-3-fluoro-2-methylbenzene
Standard InChI InChI=1S/C10H10BrF/c1-7(11)6-9-4-3-5-10(12)8(9)2/h3-5H,1,6H2,2H3
Standard InChI Key ZFNDRNDRLICGAR-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1F)CC(=C)Br
Canonical SMILES CC1=C(C=CC=C1F)CC(=C)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C10H10BrF\text{C}_{10}\text{H}_{10}\text{BrF}, with a molecular weight of 229.09 g/mol. Key structural features include:

  • Bromine atom: Positioned at the second carbon of the propene backbone, facilitating nucleophilic substitution reactions.

  • 3-Fluoro-2-methylphenyl group: A disubstituted aromatic ring where fluorine’s electronegativity and the methyl group’s steric bulk influence electronic distribution and reaction selectivity.

  • Double bond: Between carbons 1 and 2, enabling electrophilic addition and cycloaddition reactions.

Spectroscopic Characterization

While direct spectroscopic data for this compound is limited, analogous halogenated propenes provide insights:

  • 1H^1\text{H} NMR: Vinyl protons (CH2 _2=CH–Br) resonate at δ 5.5–6.5 ppm, while aromatic protons exhibit splitting patterns due to fluorine coupling (δ 6.8–7.5 ppm).

  • IR Spectroscopy: Stretching frequencies for C=C (~1640 cm1 ^{-1}), C–Br (~560 cm1 ^{-1}), and C–F (~1220 cm1 ^{-1}) confirm functional groups.

  • Mass Spectrometry: A molecular ion peak at m/z 228–230 (Br isotope pattern) and fragments from Br loss or methyl group cleavage are expected.

Physical Properties

Comparative data from related compounds suggest:

PropertyValue (Estimated)Similar Compound Reference
Boiling Point245–260°C
Density1.45–1.55 g/mL
Solubility in CH2 _2Cl2 _2High

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are hypothesized based on analogous halogenated alkenes:

Bromination of 3-(3-Fluoro-2-methylphenyl)-1-propene

  • Reagents: N-Bromosuccinimide (NBS) or Br2 _2 in inert solvents (e.g., CCl4 _4).

  • Conditions: Radical initiation via UV light or AIBN ensures regioselective bromination at the allylic position.

  • Yield: ~70–85% (estimated from similar reactions).

Suzuki-Miyaura Coupling

  • Substrates: 2-Bromo-1-propene and 3-fluoro-2-methylphenylboronic acid.

  • Catalyst: Pd(PPh3 _3)4 _4 in THF/H2 _2O.

  • Advantages: Enables modular synthesis with varied aryl groups.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production:

  • Parameters: Temperature (60–80°C), residence time (20–30 min), and catalyst recycling.

  • Purity: >95% achieved via inline distillation .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom undergoes SN2 displacement with diverse nucleophiles:

NucleophileProductConditions
OH^-3-(3-Fluoro-2-methylphenyl)-1-propanolKOH, EtOH, 80°C
NH3_33-(3-Fluoro-2-methylphenyl)-1-propylamineNH3_3, DMF

Steric hindrance from the methyl group slows reactivity compared to non-methylated analogs.

Electrophilic Addition

The double bond reacts with electrophiles:

ElectrophileProductRegioselectivity
HBr2,3-Dibromo-3-(3-fluoro-2-methylphenyl)propaneAnti-Markovnikov
Cl2_21,2-Dichloro derivativeTrans addition

Oxidation and Reduction

  • Epoxidation: m-CPBA in CH2 _2Cl2 _2 yields the corresponding epoxide.

  • Hydrogenation: H2 _2/Pd-C reduces the double bond to 2-bromo-3-(3-fluoro-2-methylphenyl)propane.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen and aryl motifs are leveraged in drug discovery:

  • Antimicrobial Agents: Analogous bromo-fluoro compounds exhibit MIC values of 0.0048–0.0195 mg/mL against E. coli and C. albicans.

  • Kinase Inhibitors: The aryl fluoride enhances binding to ATP pockets in kinase targets.

Material Science

  • Polymer Monomers: Copolymerization with ethylene yields fluorinated polymers with enhanced thermal stability .

  • Liquid Crystals: The rigid aryl group and halogen atoms promote mesophase formation.

Future Directions

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective substitutions.

  • Bioisosteric Replacements: Replacing bromine with trifluoromethyl groups to modulate pharmacokinetics .

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